molecular formula C6H8F3NO3 B2651440 (2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1932348-61-2

(2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2651440
CAS No.: 1932348-61-2
M. Wt: 199.129
InChI Key: MMPKIKNVXAVLQW-UCORVYFPSA-N
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Description

(2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and selective reactions to ensure the desired stereochemistry. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the pyrrolidine ring .

Scientific Research Applications

(2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its binding affinity to target proteins, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both trifluoromethyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)1-3(4(11)12)10-2-5/h3,10,13H,1-2H2,(H,11,12)/t3-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPKIKNVXAVLQW-UCORVYFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC[C@@]1(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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